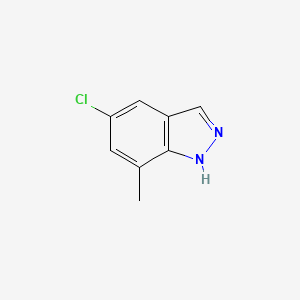

5-Chloro-7-methyl-1H-indazole

Description

Significance of Indazole Heterocycles as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" is used to describe molecular structures that are capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. nih.gov The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a quintessential example of such a scaffold. This structural motif is rarely found in nature, but its synthetic derivatives have become a cornerstone of modern drug discovery. nih.govchemicalbook.com

The versatility of the indazole scaffold stems from several key features. Its aromatic nature and the presence of two nitrogen atoms provide opportunities for a variety of intermolecular interactions with biological macromolecules, including hydrogen bonding and pi-stacking. Furthermore, the indazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This synthetic tractability enables medicinal chemists to generate large libraries of diverse indazole derivatives for high-throughput screening, accelerating the discovery of new therapeutic agents. a2bchem.com The development of novel synthetic methodologies, including catalyst-based and green chemistry approaches, has further expanded the accessibility and diversity of indazole analogs.

Overview of the Pharmacological Importance and Research Trajectory of Indazole Derivatives

The pharmacological importance of indazole derivatives is underscored by the number of approved drugs and clinical candidates that incorporate this heterocyclic core. nih.govsmolecule.com Research into the biological activities of indazoles has revealed a remarkably broad spectrum of therapeutic potential, including applications in oncology, neurology, and infectious diseases. lookchem.comgoogle.comajrconline.org

Indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov This has led to the development of several anti-cancer drugs. Beyond oncology, indazole derivatives have shown promise as anti-inflammatory, antimicrobial, and antiviral agents. nih.govajrconline.org Their ability to modulate the activity of a wide range of biological targets has made them a subject of intense investigation in academic and industrial research settings. The research trajectory for indazole derivatives continues to expand, with ongoing studies exploring their potential in treating parasitic diseases and neurodegenerative disorders. chemicalbook.comlookchem.com

Positioning of 5-Chloro-7-methyl-1H-indazole within the Broader Indazole Chemical Space

Within the vast chemical space of indazole derivatives, this compound represents a specific and strategically substituted analog. The introduction of a chloro group at the 5-position and a methyl group at the 7-position of the indazole core significantly influences its electronic properties, lipophilicity, and steric profile. Halogenated indazoles, in general, are of significant interest in medicinal chemistry as the halogen atom can modulate the compound's metabolic stability and binding affinity to target proteins.

While dedicated academic research focusing solely on the biological activities of this compound is not extensively documented, its importance lies in its role as a key intermediate in the synthesis of more complex molecules. The specific substitution pattern of this compound makes it a valuable building block for creating a diverse array of novel indazole derivatives for further investigation. For instance, the chloro and methyl groups can direct further chemical modifications and serve as handles for introducing additional functional groups.

The study of analogs such as 5-bromo-7-methyl-1H-indazole and various chloro- and methyl-substituted indazoles provides insights into the structure-activity relationships (SAR) of this class of compounds. By comparing the biological activities of these closely related molecules, researchers can deduce the impact of specific substituents on their therapeutic potential. Therefore, while this compound may not be an end-product in itself, its position as a versatile synthetic intermediate is crucial for the ongoing exploration of the pharmacological potential of the indazole scaffold.

| Property | Value |

| Molecular Formula | C8H7ClN2 |

| Molecular Weight | 166.61 g/mol |

| CAS Number | 1083171-87-2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1083171-87-2 |

|---|---|

Molecular Formula |

C8H7ClN2 |

Molecular Weight |

166.61 g/mol |

IUPAC Name |

5-chloro-7-methyl-1H-indazole |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |

InChI Key |

CVZRPDBOEJDLQV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1NN=C2)Cl |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 Chloro 7 Methyl 1h Indazole Derivatives

Elucidation of Substituent Effects on Biological Activity

The chlorine atom at the 5-position of the indazole ring exerts a significant influence on the molecule's electronic properties. Halogens, being electron-withdrawing groups, can alter the electron density distribution across the aromatic system. This modification can affect the compound's ability to participate in crucial interactions, such as hydrogen bonding and π-π stacking, with target proteins. rsc.org

In studies of indazole derivatives as inhibitors of various enzymes, the position of the chloro substituent has been shown to be a critical factor for activity. For instance, in a series of MCL-1/BCL-2 dual inhibitors, shifting the chlorine atom from the 5- to the 6-position resulted in a marginal increase in binding affinity, highlighting the subtle yet significant impact of positional isomerism on biological activity. nih.gov The stereoelectronic properties of substituents at the 5-position can influence the ligand's orientation within the binding pocket of a target protein. nih.gov For example, in the development of CCR4 antagonists, only small substituents were well-tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org The electronic effects of a 5-bromo substituent in the synthesis of indazole acetic acids were also noted to influence reaction outcomes. researchgate.net

Studies on neuronal nitric oxide synthase (nNOS) inhibitors have suggested that bulky substituents at the 7-position can create a steric hindrance effect, preventing these compounds from interacting effectively with the enzyme. researchgate.net Conversely, in the context of cardiovascular agents, the substitution of a methyl or chloro group at the C7 position of the indazole nucleus in marsanidine (B1261314) analogues resulted in compounds with higher activity. nih.gov The presence of a substituent at the C-7 position, such as a nitro or methyl carboxylate group, has also been shown to have a significant impact on the regioselectivity of N-alkylation, favoring the N-2 position due to both steric and electronic effects. beilstein-journals.org This demonstrates that the steric and conformational influence of a group at position 7 can dictate not only biological activity but also synthetic outcomes.

Substituents on the benzene (B151609) portion of the indazole ring, even when distant from the primary binding motifs, can have a discernible effect on the molecule's biological activity. These "remote" substituents can modulate the electronic properties of the entire ring system, influencing factors like solubility, metabolic stability, and the ability of the core pharmacophore to engage with its target.

In the synthesis of 2-aryl-2H-indazoles, it was observed that the electronic nature of substituents on an azobenzene (B91143) precursor influenced the reaction yields. Electron-rich and neutral substituents generally led to good yields, whereas electron-deficient groups decreased the yield. acs.org This suggests that remote electronic effects can impact the reactivity and availability of the indazole scaffold. Furthermore, the introduction of substituents like methoxy (B1213986) or benzyloxy groups at the 5-position of a 2-nitroaryl precursor led to a marked reduction in the yield of the corresponding indazole acetic acid, which was attributed to the lowered electrophilicity of a key intermediate. researchgate.net These findings underscore the importance of considering the electronic contributions of all substituents on the indazole ring during the design of new bioactive molecules.

Analysis of Positional Isomerism and Its Pharmacological Consequences

The specific placement of substituents on the indazole ring, known as positional isomerism, can lead to dramatic differences in pharmacological activity. This is often due to the precise spatial arrangement required for optimal interaction with a biological target.

A key aspect of isomerism in indazoles is the N-alkylation that can occur at either the N-1 or N-2 position of the pyrazole (B372694) ring. The resulting regioisomers can exhibit distinct biological profiles. The regioselectivity of this alkylation is influenced by both steric and electronic factors of the existing substituents. beilstein-journals.org For example, sterically demanding groups at the C-3 position tend to direct alkylation to the N-1 position, while electron-withdrawing groups at the C-7 position favor N-2 alkylation. beilstein-journals.org

In the development of dual MCL-1/BCL-2 inhibitors, a comparison of N1 and N2 isomers of an indazole derivative showed comparable binding affinities. nih.gov However, a subtle shift of a chlorine substituent from the 5-position to the 6-position resulted in a marginal improvement in binding affinity for the target protein. nih.gov Similarly, studies on centrally acting cardiovascular agents found that introducing a fluorine atom at the C7 position of the indazole ring in marsanidine analogues resulted in the highest hypotensive and bradycardic activities compared to other positional isomers. nih.gov These examples clearly demonstrate that even minor changes in substituent position can have significant pharmacological consequences.

Computational Approaches in SAR Elucidation for Indazole Compounds

Computational methods, particularly molecular docking, have become indispensable tools in the study of structure-activity relationships for indazole derivatives. longdom.org These techniques allow researchers to visualize and predict how a ligand might bind to its target protein, providing insights that can guide the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of drug design, docking is used to predict the binding mode and affinity of a small molecule ligand, such as a 5-chloro-7-methyl-1H-indazole derivative, to the active site of a target protein.

Docking studies have been successfully employed to understand the SAR of various indazole derivatives. For example, in a study of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, molecular docking was used to investigate the binding modes of the most active compounds with the enzyme trypanothione (B104310) reductase (TryR) from Leishmania infantum. tandfonline.comnih.gov The results, including the predicted binding energies and intermolecular hydrogen bonds, helped to rationalize the observed biological activities. tandfonline.comnih.gov Specifically, the docking results were in good agreement with the experimental findings, showing that the most active compounds formed stable complexes with the enzyme's active site. nih.gov

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| Compound 4 | -7.4 | 2 | Glu-18, Tyr-110 |

| Compound 5 | -7.8 | 2 | Glu-18, Tyr-110 |

| Compound 11 | -8.1 | 3 | Gly-14, Glu-18, Ser-109 |

| Compound 13 | -8.5 | 3 | Gly-14, Glu-18, Ser-109 |

Table based on molecular docking results of 3-chloro-6-nitro-1H-indazole derivatives with L. infantum TryR, as reported in related studies. tandfonline.com

These computational predictions provide a structural basis for understanding the SAR of these compounds and offer a valuable guide for future optimization efforts to enhance their therapeutic potential. longdom.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent derivatives. For the indazole scaffold, several QSAR studies have been conducted to elucidate the structural requirements for various biological activities, such as anticancer and anti-inflammatory effects. longdom.orgbiotech-asia.org

In the context of anticancer activity, 2D and 3D-QSAR models have been developed for indazole derivatives targeting specific proteins like Tyrosine Threonine Kinase (TTK). longdom.org One study reported a robust 2D-QSAR model with a high correlation coefficient (r² = 0.9512) and a 3D-QSAR model with strong predictive accuracy (q² = 0.9132). longdom.org These models highlight the key structural attributes that influence biological activity. For instance, the models might indicate that electronegative groups at the C5 position and small alkyl groups at the C7 position of the indazole ring are favorable for activity.

Similarly, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors have been performed to map the pharmacophoric features required for potent inhibition. researchgate.net These studies generate steric and electrostatic contour maps that provide a structural framework for designing new inhibitors. The maps can reveal regions where bulky substituents are favored or disfavored and where electrostatic interactions are critical for binding. researchgate.net While specific QSAR models exclusively for this compound are not extensively documented, the general models developed for substituted indazoles provide valuable predictive insights. The descriptors used in these models, which often include steric, electronic, and hydrophobic parameters, help to rationalize the observed SAR and guide the synthesis of derivatives with improved potency. nih.govd-nb.info

Table 1: Examples of QSAR Models for Indazole Derivatives

| Model Type | Target | Key Statistical Parameters | Significant Descriptors/Features | Reference |

|---|---|---|---|---|

| 2D-QSAR | Tyrosine Threonine Kinase (TTK) | r² = 0.9512 | Physicochemical descriptors | longdom.org |

| 3D-QSAR | Tyrosine Threonine Kinase (TTK) | q² = 0.9132 | Steric and electronic fields | longdom.org |

| 3D-QSAR | HIF-1α | Not specified | Steric and electrostatic maps | researchgate.net |

In Silico Prediction of Target Affinity and Selectivity Profiles

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting how a ligand, such as a this compound derivative, will interact with a biological target at the molecular level. mdpi.comnih.gov These computational approaches predict the binding affinity and selectivity of a compound, thereby prioritizing the most promising candidates for synthesis and biological testing. researchgate.net

Molecular docking studies have been employed to investigate the binding modes of indazole derivatives in the active sites of various protein targets, including kinases and enzymes involved in cancer progression. For example, in silico studies on new indazole derivatives as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors were conducted to select promising drug candidates based on their predicted bioactivity scores and drug-relevant properties. researchgate.net Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding pocket. For derivatives of this compound, the chlorine atom at the C5 position could participate in halogen bonding or hydrophobic interactions, while the methyl group at C7 could fit into a small hydrophobic pocket, enhancing binding affinity.

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation of a potent indazole derivative bound to the HIF-1α protein demonstrated good binding efficiency and stability within the active site. researchgate.net Such analyses provide insights into the dynamic nature of the binding and can help refine the design of the inhibitors. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is often performed to predict the pharmacokinetic properties of the designed compounds, ensuring they have favorable drug-like characteristics. longdom.orgmdpi.com For instance, studies on indazole-pyrimidine hybrids showed that the synthesized compounds had low predicted toxicity and good solubility and absorption profiles, consistent with Lipinski's rule of five. nih.gov

Table 2: Summary of In Silico Target Prediction Studies for Indazole Derivatives

| Derivative/Scaffold | Target Protein | In Silico Method | Predicted Binding Affinity/Score | Key Findings | Reference |

|---|---|---|---|---|---|

| Indazole Derivatives | GSK-3β | Property Explorer, Molinspiration | High drug-likeness and bioactivity scores | Identified five compounds as best drug-like candidates for GSK-3β regulation. | researchgate.net |

| Indazole-Pyrimidine Hybrids | Anticancer Targets | Molecular Dynamics, MM-GBSA | ΔG binding = -15 to -25 kcal/mol | Systems were stable during 20 ns MD simulation; favorable binding interactions. | nih.gov |

| Indazole Derivatives | HIF-1α | Molecular Docking, Molecular Dynamics | Good binding efficiency | Compound 39 was found to be quite stable in the active site of HIF-1α. | researchgate.net |

| 5-Chloro-indole carboxylates | EGFRT790M / BRAFV600E | Molecular Docking, ADME prediction | High binding affinity | Compounds showed high binding affinity and favorable pharmacokinetic profiles. | mdpi.com |

Mechanistic Pharmacology of 5 Chloro 7 Methyl 1h Indazole

Identification and Characterization of Molecular Targets

The biological activity of 5-Chloro-7-methyl-1H-indazole derivatives stems from their ability to bind to and modulate the function of specific molecular targets. These interactions are often with the ATP-binding sites of kinases or the active sites of other enzymes, leading to a cascade of downstream cellular effects.

Derivatives of the indazole core are recognized as potent kinase inhibitors, a class of enzymes that play a crucial role in cellular signaling pathways. google.comnih.gov Malfunctions in these pathways are linked to diseases like cancer. google.com The this compound scaffold has been incorporated into molecules designed to target several key kinases.

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases is integral to cell proliferation, differentiation, and migration. mdpi.comnih.gov Aberrant FGFR signaling is a known oncogenic driver in various cancers. mdpi.com Indazole-based compounds have been developed as potent FGFR inhibitors. researchgate.netnih.gov For instance, 1H-indazol-3-amine derivatives have shown inhibitory activity against FGFR1 and FGFR2. nih.gov Studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives further highlight the scaffold's potential in targeting FGFRs. nih.gov The binding mode often involves the indazole core fitting into the ATP-binding pocket of the kinase domain, with the 3-aminoindazole group forming hydrogen bonds with hinge region residues like Ala564 and Glu562. nih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the initial, rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. nih.govnih.gov Its expression in cancer cells helps create an immunosuppressive microenvironment. nih.gov Consequently, IDO1 inhibitors are pursued for cancer immunotherapy. nih.govacs.org Indazoles are known to act as heme-binding ligands and have been developed as IDO1 inhibitors. nih.govnih.gov A derivative containing the 5-chloro-1H-indazol-7-yl moiety, specifically methyl 4-(2-(5-chloro-1H-indazol-7-yl)-1,1-difluoro-2-hydroxyethyl) piperidine-1-carboxylate, has been investigated for its role in IDO modulation. google.com

Polo-like Kinase 4 (PLK4): The Polo-like kinase family is involved in cell cycle regulation. A patent for 5-substituted indazoles describes their utility as inhibitors of a range of kinases, including PLK4, highlighting the broad applicability of this chemical scaffold in kinase inhibition. google.com

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its genetic rearrangements can lead to fusion proteins that act as oncogenic drivers in several cancers, including non-small-cell lung cancer and anaplastic large cell lymphoma. nih.govacs.orgtandfonline.com While many potent ALK inhibitors are complex molecules, the indazole scaffold has been explored in their design. nih.gov For example, acylamino-indazole structures have been identified as a class of small-molecule ALK inhibitors. nih.gov

Checkpoint Kinases (CHK): Checkpoint kinases, such as CHK1, are critical regulators of the cell cycle, particularly in response to DNA damage. google.com Inhibiting CHK1 can make cancer cells more susceptible to DNA-damaging therapies. acs.org Research has shown that indazole derivatives can act as CHK1 inhibitors. acs.orgsmolecule.com Specifically, 5-chloro-3-iodo-1-methyl-1H-indazole has been noted for its inhibitory activity against both CHK1 and CHK2. smolecule.com

Table 1: Representative Kinase Inhibition by Indazole Derivatives This table displays data for various indazole derivatives to illustrate the inhibitory potential of the scaffold against different kinases. The specific compound this compound may serve as a core or fragment for such inhibitors.

| Target Kinase | Inhibitor (Indazole Derivative) | Activity (IC50) | Reference |

|---|---|---|---|

| FGFR1 | Indazole derivative 9u | 3.3 nM | nih.gov |

| FGFR1 | Indazole derivative 27a | < 4.1 nM | nih.gov |

| FGFR2 | Indazole derivative 27a | 2.0 nM | nih.gov |

| ALK (cellular assay) | 3,5-diamino-1,2,4-triazole urea (B33335) derivative 23a | 20 nM | acs.org |

| CHK1 | Purine-derived inhibitor 9 | 0.002 µM | acs.org |

Beyond enzyme inhibition, the this compound scaffold is a key component in molecules designed to modulate the activity of critical cell surface receptors.

Serotonin (B10506) Receptors (5-HT Receptors): The indazole ring is considered an effective bioisostere for the indole (B1671886) nucleus found in tryptamines. nih.gov This has led to the synthesis and evaluation of indazole analogs as modulators of serotonin receptors, which are implicated in mood and perception. nih.govevitachem.com Specifically, 5-chloro-indazole derivatives have been synthesized to assess their functional potency at 5-HT₂ subtypes. nih.gov Additionally, a patent describes methyl 5-chloro-1H-indazole-7-carboxylate as a component of 5-HT₃ receptor modulators. google.com

Calcitonin Gene-Related Peptide (CGRP) Receptors: The CGRP receptor is a key target in migraine therapy. nih.govgoogle.com Potent CGRP receptor antagonists have been developed incorporating the 7-methyl-1H-indazol-5-yl moiety. nih.govnih.gov One such antagonist is a complex molecule described as N-[(2R)-3-(4-chloro-7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-piperidin-1-ylpiperidin-1-yl)propan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide. nus.edu.sg The discovery of these compounds underscores the importance of the substituted indazole core for achieving high-potency antagonism at the human CGRP receptor. nih.gov

Table 2: Receptor Modulation by Indazole Derivatives This table presents examples of indazole-containing compounds and their activity at specific receptors.

| Target Receptor | Modulator (Indazole Derivative) | Modulatory Effect | Reference |

|---|---|---|---|

| Serotonin Receptor 2A (5-HT2A) | Indazole analog of 5-MeO-DMT (6a) | Agonist | nih.gov |

| CGRP Receptor | BMS-742413 | Antagonist | nih.gov |

| CGRP Receptor | BMS-694153 | Antagonist | nih.gov |

The versatility of the indazole scaffold extends to the inhibition of other kinase families, such as Janus kinases (JAK), which are crucial for cytokine signaling pathways. google.com Patents have claimed 5-substituted indazole compounds as inhibitors of a broad spectrum of kinases including Glycogen Synthase kinase 3 (GSK-3), Rho kinase (ROCK), and Aurora kinases. google.comnih.gov The mechanism often involves binding to the ATP-binding site of the respective enzyme. nih.gov Furthermore, the interaction of indazole derivatives with the heme group in enzymes like IDO1 represents a significant protein interaction outside of the typical kinase inhibition model. nih.gov

Cellular and Subcellular Mechanisms of Action

The interaction of this compound-containing compounds with their molecular targets initiates a series of events within the cell, altering signaling pathways and regulatory processes.

By inhibiting kinases, indazole derivatives can directly interfere with intracellular signal transduction. For example, inhibition of FGFR blocks the downstream signaling cascades that promote cell proliferation and survival. mdpi.comnih.gov Similarly, targeting ALK or JAK disrupts their respective signaling pathways, which are often constitutively active in cancer cells. google.comnih.gov The inhibition of CHK1 abrogates the G₂ DNA damage checkpoint, preventing the cell from halting the cell cycle for repairs and potentially leading to apoptosis in cancer cells with defective p53. google.com The interaction with receptors like the CGRP receptor also modulates intracellular signaling, in this case preventing the neurogenic vasodilation associated with migraines. google.com

The modulation of signaling pathways ultimately affects the expression and regulation of genes and proteins. Research on a related compound, methyl 5-chloro-1H-indazole-7-carboxylate, suggests it can influence cellular processes by affecting the expression of genes associated with inflammatory responses and cancer progression. smolecule.com The inhibition of signaling pathways like the JAK/STAT pathway by indazole derivatives can alter the transcription of cytokine-responsive genes. google.com Furthermore, the regulation of cell cycle proteins is a direct consequence of inhibiting kinases like CHK1, which controls the activation of the Cyclin B/Cdc2 kinase complex required for mitotic entry. google.com

Influence on Cellular Processes (e.g., Cell Cycle Regulation, Apoptosis)

There is no specific information available in the public scientific literature regarding the influence of this compound on cellular processes such as cell cycle regulation or apoptosis.

Studies on related indazole compounds suggest that the indazole nucleus is a key pharmacophore that can influence these pathways. For instance, derivatives like methyl 5-chloro-1H-indazole-7-carboxylate have been investigated for their potential to modulate apoptosis pathways, and other substituted indazoles have been noted for their role in cell cycle regulation through kinase inhibition. smolecule.com However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Preclinical Pharmacodynamic Assessments of this compound

No preclinical pharmacodynamic assessments for this compound are described in the available literature.

In Vitro Cellular Efficacy Studies in Relevant Biological Models

Detailed in vitro cellular efficacy studies, including data tables with metrics such as IC₅₀ values against specific cell lines, have not been published for this compound.

Research on analogous compounds is prevalent. For example, various 3-chloro-6-nitro-1H-indazole derivatives have been tested for antileishmanial activity, with specific IC₅₀ values reported. nih.gov Similarly, other complex molecules incorporating a methyl-indazolyl moiety have been evaluated for their inhibitory activity against cancer-related targets like KRAS G12C. nih.gov However, this efficacy data is specific to those derivatives and not to this compound itself.

In Vivo Pharmacological Models for Target Engagement and Efficacy

There are no publicly documented in vivo studies using pharmacological models to assess the target engagement or efficacy of this compound.

While a complex derivative containing a 5-methyl-1H-indazol-4-yl group showed a dose-dependent antitumor effect in a mouse xenograft model, these results are a function of the entire complex molecule and cannot be extrapolated to the simpler this compound. nih.gov The absence of published data indicates that the in vivo pharmacodynamics of this specific compound have either not been investigated or the results have not been made public.

Exploration of Therapeutic Research Applications for 5 Chloro 7 Methyl 1h Indazole and Indazole Derivatives

Antineoplastic Research Potential

Indazole derivatives have emerged as a promising class of compounds in anticancer research, with numerous studies highlighting their ability to inhibit cancer cell growth and overcome drug resistance. longdom.orgresearchgate.netrsc.org

Inhibition of Cancer Cell Proliferation and Viability in Preclinical Models

A substantial body of preclinical research demonstrates the potent anti-proliferative and cytotoxic effects of indazole derivatives against various cancer cell lines. longdom.orgresearchgate.netresearchgate.net These compounds have been shown to impede the growth and survival of cancer cells, often with high efficacy. researchgate.netmdpi.com

For instance, a series of newly synthesized indazole derivatives exhibited significant anticancer activity against human lung (A549), breast (MCF7), melanoma (A375), and colon (HT-29) cancer cell lines. researchgate.net Notably, some of these compounds were found to be more potent than the positive control, combretastatin-A4. researchgate.net In another study, compound 2f , an indazole derivative, displayed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. researchgate.net Treatment of the 4T1 breast cancer cell line with 2f resulted in the inhibition of cell proliferation and colony formation. researchgate.net The compound promoted apoptosis, evidenced by the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2. researchgate.net

Furthermore, some indazole derivatives have shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells. mdpi.com Compound 6o , for example, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing significantly less toxicity to normal human embryonic kidney cells (HEK-293). mdpi.com The mechanism of action for some derivatives has been linked to the induction of apoptosis and cell cycle arrest. researchgate.netmdpi.com For example, compound 2f was observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in 4T1 cells. researchgate.net

The structural diversity of indazole derivatives allows for the fine-tuning of their anticancer properties. longdom.org Substitutions at various positions on the indazole ring have been shown to significantly influence their biological efficacy. longdom.org For example, nitro and ethoxy substitutions have been reported to enhance anticancer potency. longdom.org

Table 1: Anticancer Activity of Selected Indazole Derivatives in Preclinical Models

| Compound | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Indazole Derivatives (general) | A549 (Lung), MCF7 (Breast), A375 (Melanoma), HT-29 (Colon) | Potent activity, with some compounds more potent than combretastatin-A4. | researchgate.net |

| Compound 2f | 4T1 (Breast Cancer) and others | Inhibited cell proliferation and colony formation; promoted apoptosis. IC50 values of 0.23-1.15 μM. | researchgate.net |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | Promising inhibitory effect (IC50 = 5.15 µM) with selectivity for cancer cells over normal cells. | mdpi.com |

| Compound 27i | Huh7 (Hepatocellular Carcinoma) and mutant cell lines | Potent antitumor potency in a xenograft mouse model with no obvious toxicity. | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Human Colorectal Cancer) | Potent anti-proliferative activity (IC50 = 0.4 ± 0.3 μM) and suppression of IDO1 protein expression. | rsc.org |

| Indazole Hybrids | HeLa, MCF-7, SKOV3 | Compound 3b was most potent against MCF-7, 3h against HeLa, and 3d against SKOV3. | researchgate.net |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives | Various human tumor cell lines | Six compounds exhibited a broad spectrum of antitumor activity. | tandfonline.com |

Investigations into Mechanisms of Overcoming Acquired Drug Resistance

A significant challenge in cancer chemotherapy is the development of acquired drug resistance. rsc.org Indazole derivatives are being investigated for their potential to overcome this resistance. nih.gov

One area of focus is the inhibition of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma (HCC). nih.gov Acquired resistance to FGFR4 inhibitors often arises from gatekeeper mutations. A series of 1H-indazole derivatives were designed as irreversible inhibitors of both wild-type and gatekeeper mutant FGFR4. nih.gov Compound 27i from this series was identified as a potent inhibitor of FGFR4 with an IC50 of 2.4 nM and demonstrated significant antitumor activity in a Huh7 xenograft mouse model, including against mutant cell lines, with no observed toxicity. nih.gov This suggests that such indazole derivatives could be promising preclinical candidates for overcoming FGFR4 gatekeeper mutation-induced resistance in HCC treatment. nih.gov

Another mechanism of drug resistance involves the tumor microenvironment, where enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) contribute to immunosuppression. rsc.orgrsc.org Indazole derivatives have been designed as IDO1 inhibitors. rsc.org Compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) not only exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116) but also significantly suppressed IDO1 protein expression. rsc.org This dual action of direct cytotoxicity and modulation of the tumor microenvironment highlights the potential of indazole derivatives in combating drug resistance. rsc.orgrsc.org

Anti-inflammatory Research Prospects

Indazole and its derivatives have demonstrated significant anti-inflammatory properties in various preclinical studies, suggesting their potential as therapeutic agents for inflammatory conditions. nih.govnih.govbiotech-asia.org The anti-inflammatory effects of these compounds are attributed to their ability to modulate key inflammatory pathways and mediators. nih.gov

Suppression of Pro-inflammatory Mediator Biosynthesis (e.g., Prostaglandin (B15479496) E2, Tumor Necrosis Factor-alpha, Matrix Metalloproteinase-13)

Research has shown that certain indazole derivatives can effectively inhibit the production of critical pro-inflammatory mediators. For instance, 5-Bromo-7-methyl-1H-indazole has been observed to inhibit the production of prostaglandin E2, tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner. This inhibitory action on multiple inflammatory molecules suggests a broad-spectrum anti-inflammatory potential.

Studies on other indazole derivatives have confirmed their ability to suppress pro-inflammatory cytokines. nih.govnih.gov In in vitro assays, indazole compounds have been shown to inhibit the production of TNF-α. nih.govresearchgate.net The inhibition of these key mediators of inflammation points to the therapeutic potential of indazole derivatives in managing inflammatory diseases.

Modulation of Inflammatory Signaling Pathways in Cellular Models

The anti-inflammatory effects of indazole derivatives are also mediated through their interaction with and modulation of inflammatory signaling pathways. acs.org These compounds have been shown to interfere with pathways that are central to the inflammatory response.

One of the key mechanisms is the inhibition of the cyclooxygenase (COX) enzyme, particularly COX-2, which is a crucial enzyme in the synthesis of prostaglandins (B1171923) during inflammation. nih.govnih.gov In vitro studies have demonstrated that indazole and its derivatives can significantly inhibit COX-2 activity in a concentration-dependent manner. nih.govresearchgate.net For example, 5-aminoindazole (B92378) showed maximum activity in inhibiting COX-2 among the tested compounds. nih.gov This inhibition of the COX pathway is a well-established mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Furthermore, some indazole derivatives have been found to modulate other signaling pathways involved in inflammation. For instance, certain derivatives can act as inhibitors of enzymes like phosphoinositide 3-kinase δ, which plays a role in various cellular processes including inflammation and immune response. The small indazolic derivative, bindarit, has been shown to exert immunoregulatory activity by differentially regulating the release of chemokines in lipopolysaccharide (LPS) stimulated human monocytic cells. nih.gov It was also found to interact with fatty acid-binding protein 4 (FABP4), impacting peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling. researchgate.net

Antimicrobial Research Studies (Antibacterial, Antifungal, Antiprotozoal)

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing potential as antibacterial, antifungal, and antiprotozoal agents. longdom.orgresearchgate.netmdpi.comgdcplkd.ac.in

In terms of antibacterial activity, various indazole derivatives have been effective against both Gram-positive and Gram-negative bacteria. longdom.orgmdpi.com Some derivatives have been identified as inhibitors of bacterial DNA gyrase B, a validated antibacterial target. nih.gov This offers a potential mechanism to combat antimicrobial resistance, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, a series of N-methyl-3-aryl indazoles showed inhibitory activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli. gdcplkd.ac.in Another study reported that some 2,3-diphenyl-2H-indazole derivatives exhibited in vitro growth inhibition against enterohemorrhagic and enteroaggregative E. coli and Salmonella enterica serovar Typhi. mdpi.com

The antifungal potential of indazole derivatives has also been explored. longdom.orgmdpi.com Certain compounds have shown efficacy against fungal strains like Candida albicans and Rhizopus oryzae. longdom.org Specifically, some 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro activity against Candida albicans and Candida glabrata. mdpi.commdpi.com A series of 3-phenyl-1H-indazole derivatives also showed broad anticandidal activity. mdpi.com

Furthermore, indazole derivatives have been investigated for their antiprotozoal activity. mdpi.com Studies have shown that some derivatives are active against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with some compounds being more potent than the reference drug metronidazole. mdpi.com For instance, 2-phenyl-2H-indazole derivatives containing 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups were among the most active against these three protozoa. mdpi.com

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli (bacteria); Candida albicans (fungus) | Showed excellent inhibitory activity against various tested microbial strains. | gdcplkd.ac.in |

| 2,3-diphenyl-2H-indazole derivatives | Enterohemorrhagic and enteroaggregative E. coli, S. enterica serovar Typhi (bacteria); C. albicans, C. glabrata (fungi) | Showed in vitro growth inhibition. | mdpi.com |

| 3-phenyl-1H-indazole derivatives | Candida albicans, Candida glabrata, Candida tropicalis (fungi) | Demonstrated broad anticandidal activity. | mdpi.com |

| 2-phenyl-2H-indazole derivatives | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis (protozoa) | Some derivatives were more potent than metronidazole. | mdpi.com |

| Indazole derivatives (general) | Gram-positive and Gram-negative bacteria | Some compounds demonstrated wide-spectrum antimicrobial efficacy. | longdom.org |

| 6-nitro-1H-indazole derivatives | Various bacteria and fungi | Showed acceptable antibacterial and antifungal activities. | scielo.br |

Research in Central Nervous System (CNS) Disorders

The unique structure of indazole derivatives allows them to interact with various biological targets within the central nervous system, making them attractive candidates for the development of novel neurological therapies. researchgate.netresearchgate.net Research has focused on their ability to protect neurons from damage and to modulate key signaling pathways involved in CNS disorders. ontosight.aidntb.gov.ua

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. tandfonline.com Indazole derivatives have demonstrated potential in providing neuroprotection by modulating these processes. researchgate.netontosight.ai Studies have shown that certain indazole compounds can inhibit inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulate signaling pathways such as the JNK/NF-κB pathway, which is involved in neuroinflammation. researchgate.nettandfonline.com

For instance, some 5-substituted indazole derivatives have shown neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. nih.gov Another indazole derivative, AMI (6-amino-1-methyl-indazole), was found to protect dopaminergic neurons by inhibiting tau hyperphosphorylation, a key event in the pathology of Parkinson's disease. frontiersin.org The LRRK2 antagonist MLi-2, an indazole-based compound, has also shown efficacy in models of neurodegenerative disease. researchgate.net Furthermore, research into (R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride (B599025) suggests it may possess neuroprotective effects, potentially offering a therapeutic avenue for conditions characterized by neuronal damage.

| Indazole Derivative | Target/Mechanism | Potential Application | Reference |

|---|---|---|---|

| 5-Substituted Indazole Derivatives | Protection against Aβ-induced cell death | Alzheimer's Disease | nih.gov |

| AMI (6-amino-1-methyl-indazole) | Inhibition of tau hyperphosphorylation | Parkinson's Disease | frontiersin.org |

| MLi-2 | LRRK2 antagonist | Neurodegenerative Diseases | researchgate.net |

| JNK-IN-8 | Inhibition of JNK/NF-KB signaling pathway | Neuroinflammation | tandfonline.com |

| (R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride | Neuroprotective effects | Neurodegenerative Diseases |

Indazole derivatives have been designed to interact with a variety of receptors and enzymes in the CNS, demonstrating their potential for targeted neurological interventions. researchgate.net Their ability to bind with high affinity to different receptors makes them valuable tools for studying bioactive compounds. researchgate.net

Research has identified indazole derivatives as ligands for serotonin (B10506) (5-HT) receptors, which are implicated in mood and psychiatric disorders. taylorandfrancis.comontosight.ai For example, certain derivatives are known to be serotonin 5-HT3 receptor antagonists. researchgate.net Additionally, indazole compounds have been developed as cannabinoid receptor 1 (CB1) agonists, which are being explored for the treatment of pain. google.com

In the context of Alzheimer's disease, a family of 5-substituted indazole derivatives has been developed that exhibits a multitarget profile, simultaneously inhibiting both cholinesterase (AChE/BuChE) and BACE1 enzymes. nih.gov Furthermore, indazole-5-carboxamides have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy. researchgate.netresearchgate.net The modulation of metabotropic glutamate (B1630785) receptor 4 (mGluR4), a target for Parkinson's disease and other brain disorders, has also been achieved with indazole-based compounds. tandfonline.com

| Indazole Derivative Class | Receptor/Enzyme Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| General Indazole Derivatives | Serotonin 5-HT3 Receptor | Psychiatric Disorders | researchgate.netontosight.ai |

| Indazole Analogues | Cannabinoid Receptor 1 (CB1) | Pain Management | google.com |

| 5-Substituted Indazoles | Cholinesterase (AChE/BuChE), BACE1 | Alzheimer's Disease | nih.gov |

| Indazole-5-carboxamides | Monoamine Oxidase B (MAO-B) | Parkinson's Disease | researchgate.netresearchgate.net |

| Indazole-based Modulators | Metabotropic Glutamate Receptor 4 (mGluR4) | Parkinson's Disease, Anxiety | tandfonline.com |

Cardiovascular Research Investigations

The cardiovascular system is another area where indazole derivatives have shown significant therapeutic promise. nih.gov Research has focused on their effects on blood vessels, platelet function, and heart muscle, highlighting their potential in managing cardiovascular diseases. nih.gov

A significant body of research has demonstrated the vasorelaxant (blood vessel widening) and anti-aggregatory (anti-platelet clotting) properties of indazole derivatives. nih.govingentaconnect.comingentaconnect.com These effects are often mediated through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. taylorandfrancis.comingentaconnect.com By stimulating the release of NO and increasing intracellular cGMP levels, these compounds can lead to smooth muscle relaxation and inhibition of platelet aggregation. nih.govresearchgate.net

YC-1, a well-studied indazole derivative, is known to be a potent activator of soluble guanylate cyclase (sGC), the receptor for NO. ingentaconnect.comnih.gov This action leads to vasodilation and potent inhibition of platelet aggregation. nih.govingentaconnect.com Other pyrazole (B372694) and indazole compounds have been identified as novel regulators of NO-sensitive sGC, further emphasizing the potential of this chemical class in treating circulatory disorders. nih.gov

Indazole derivatives are being investigated for their direct effects on heart muscle and the maintenance of vascular health. nih.govnih.gov For instance, the compound ARRY-797, a selective p38α kinase inhibitor, has undergone clinical trials for its potential to treat lamin-related dilated cardiomyopathy, a condition that leads to poor cardiac function and heart failure. nih.govunibo.it Inhibition of p38 MAPK with this indazole derivative is believed to offer beneficial effects in cardiac diseases. nih.gov

Other indazole derivatives have also shown cardioprotective effects. DY-9760e has demonstrated protection against ischemic/reperfusion injury in the heart. nih.gov In studies on vascular smooth muscle cells (VSMCs), the ERβ-specific agonist Indazole-Cl was found to inhibit hypoxia-induced expression of cyclooxygenase-2, an inflammatory mediator, suggesting a role in preventing the progression of atherosclerosis. nih.govbioscientifica.com Additionally, long-term treatment with 7-nitroindazole (B13768) has been observed to have an anti-hypertrophic effect on the heart. nih.gov

Advanced Drug Design and Development Strategies Utilizing the Indazole Core

5-Chloro-7-methyl-1H-indazole as a Synthetic Precursor in Drug Discovery Pipelines

This compound is a crucial starting material and intermediate in the synthesis of a wide array of pharmacologically active compounds. vulcanchem.com Its substituted indazole structure provides a versatile platform for medicinal chemists to perform further chemical modifications, enabling the creation of diverse compound libraries for drug screening. The presence of the chloro and methyl groups on the indazole ring influences the molecule's electronic properties and steric profile, which can be strategically exploited in the design of new drug candidates.

The reactivity of the indazole core, particularly at the N1 position, allows for various substitution reactions, such as alkylation and arylation, to introduce different functional groups. vulcanchem.com These modifications are fundamental in exploring the structure-activity relationships (SAR) of new chemical entities. For instance, the synthesis of various N-substituted indazole derivatives has been a common strategy to modulate the biological activity and pharmacokinetic properties of the resulting compounds. acs.orgacs.org

A significant application of this compound is in the development of kinase inhibitors, a major class of targeted cancer therapies. nih.govnih.gov The indazole scaffold can act as an effective hinge-binder, interacting with the ATP-binding site of various kinases. By modifying the core structure of this compound, researchers can design potent and selective inhibitors for specific kinase targets implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs). nih.govacs.orgnih.gov For example, a series of 1H-indazole derivatives were synthesized and showed inhibitory activity against FGFR1-3 in the micromolar range. mdpi.com

The synthetic utility of indazole derivatives extends to other therapeutic areas as well, including the development of agents for neurodegenerative diseases, inflammatory disorders, and infectious diseases. researchgate.netnih.gov The ability to functionalize the indazole ring at multiple positions allows for the fine-tuning of a compound's properties to achieve the desired therapeutic effect.

Lead Optimization and Compound Profiling for Indazole-Based Agents

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound while minimizing its toxicity. For indazole-based agents, this process often involves systematic modifications of the indazole core and its substituents. The goal is to establish a clear structure-activity relationship (SAR), which guides the design of improved analogs. scienceopen.com

A common strategy in the lead optimization of indazole-based compounds is the exploration of different substitution patterns on the indazole ring. For example, studies have shown that the position and nature of substituents on the indazole ring can significantly impact the biological activity of the compound. In the development of CCR4 antagonists, it was found that while small groups were tolerated at the C5, C6, and C7 positions, C6-analogues were preferred. acs.org

The profiling of indazole-based compounds involves a comprehensive evaluation of their pharmacological and physicochemical properties. This includes in vitro assays to determine their potency against the intended biological target and selectivity against off-targets. For instance, in the development of anti-cancer agents, the antiproliferative activity of indazole derivatives is often tested against a panel of cancer cell lines. researchgate.net

Pharmacokinetic profiling, which assesses the absorption, distribution, metabolism, and excretion (ADMET) properties of a compound, is another crucial aspect of lead optimization. Indazole-based compounds have been shown to possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. samipubco.comacs.org These properties are essential for a drug candidate to be effective in vivo. Modifications to the indazole scaffold can be made to improve these properties, such as the introduction of specific functional groups that enhance metabolic stability or solubility.

The following table provides examples of how modifications to an indazole core can influence biological activity, illustrating the principles of lead optimization.

| Compound ID | Core Structure | R1-Group | R2-Group | Target | IC50 (nM) |

| 1 | 1H-Indazole | H | Phenyl | FGFR1 | 2000 |

| 2 | 1H-Indazole | H | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR1 | 69.1 |

| 3 | 1H-Indazole-4-carboxamide | H | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | 30.2 |

| 4 | 1H-Indazole | Acrylamide | N-(3-ethynylphenyl) | EGFR L858R/T790M | 70 |

| 5 | 1H-Indazole | Acrylamide | N-(4-((4-methylpiperazin-1-yl)methyl)phenyl) | EGFR T790M | 5.3 |

This table is a representative example based on findings in the literature and is for illustrative purposes only. nih.gov

Application of Chemoinformatics and Artificial Intelligence in Indazole Drug Design

In recent years, chemoinformatics and artificial intelligence (AI) have emerged as powerful tools to accelerate the drug discovery process. scielo.bracs.orgresearchgate.net These computational approaches are increasingly being applied to the design and optimization of indazole-based drugs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique used to correlate the chemical structure of a series of compounds with their biological activity. growingscience.comnih.govnih.govinnovareacademics.in By developing predictive QSAR models for indazole derivatives, researchers can identify key structural features that are important for their activity and design new compounds with enhanced potency. longdom.org Several studies have successfully applied 2D and 3D-QSAR to guide the design of indazole-based inhibitors for various targets, including kinases and other enzymes. growingscience.comnih.govlongdom.org

Molecular docking is another computational method that predicts the binding mode of a ligand to its biological target. researchgate.nettandfonline.comjocpr.commdpi.com This technique provides valuable insights into the interactions between an indazole-based compound and its target protein at the molecular level. tandfonline.com This information can be used to rationalize the observed SAR and to design new compounds with improved binding affinity and selectivity. For example, docking studies have been used to understand the binding of indazole derivatives to the active site of enzymes like trypanothione (B104310) reductase, a potential drug target in Leishmania. tandfonline.com

Artificial intelligence, particularly machine learning and deep learning, is revolutionizing drug design by enabling the analysis of large datasets and the generation of novel molecular structures. acs.orgacs.org AI algorithms can be trained on existing data of indazole-based compounds to predict their biological activity, ADMET properties, and even to propose new synthetic routes. acs.org Generative models, a type of AI, can design novel indazole-based scaffolds with desired properties, expanding the chemical space for drug discovery. acs.org These in silico methods significantly reduce the time and cost associated with the traditional trial-and-error approach to drug discovery. scielo.br

The integration of these computational tools into the drug discovery pipeline for indazole-based agents holds great promise for the development of new and effective therapies for a wide range of diseases.

Future Directions and Research Horizons for 5 Chloro 7 Methyl 1h Indazole

Development of Highly Selective and Potent Indazole-Based Chemical Probes

The creation of highly selective and potent chemical probes derived from 5-Chloro-7-methyl-1H-indazole is a critical next step. These probes are essential tools for dissecting complex biological pathways and validating novel drug targets. By modifying the core indazole structure, researchers can design molecules that bind with high affinity and specificity to particular enzymes or receptors. For instance, the development of indazole analogues as kinase inhibitors has shown promise. nih.govacs.org The strategic addition of different functional groups can fine-tune the probe's properties, enhancing its potency and selectivity. This approach allows for a more precise understanding of the compound's mechanism of action at the molecular level. The synthesis of such probes often involves multi-step reactions, including techniques like Sonogashira coupling to introduce specific functionalities. nih.gov The resulting analogues can then be screened for their in-cell selectivity using advanced assays like the NanoBRET platform. acs.org

Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Diseases

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases like cancer. nih.gov Consequently, there is a growing interest in polypharmacology, where a single compound is designed to interact with multiple targets. nih.gov The this compound scaffold is a promising starting point for developing such multi-targeted therapies. researchgate.net By strategically modifying the indazole core, it is possible to create derivatives that can simultaneously modulate different signaling pathways implicated in a disease. researchgate.netmdpi.com For example, derivatives of a related compound, 5-chloro-indole-2-carboxylate, have been explored as potent inhibitors of mutant EGFR/BRAF pathways in cancer. mdpi.com This multi-targeting approach can potentially lead to more effective treatments with reduced chances of drug resistance. researchgate.net

Integration of Advanced Omics Technologies for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of advanced "omics" technologies is essential. nih.gov These technologies, including genomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes within a biological system upon drug treatment. nih.govnih.gov For instance, proteomics can identify the specific proteins that interact with the compound, while transcriptomics can reveal changes in gene expression. nih.gov This multi-omics data can then be integrated to construct detailed models of the compound's mechanism of action and to identify potential biomarkers for its efficacy. nih.govnih.gov Such an integrated approach has been successfully used to gain insights into the mechanisms of various diseases and to identify novel drug targets. biorxiv.org

Interdisciplinary Research Collaborations for Translational Studies and Mechanistic Insights

Advancing the therapeutic potential of this compound from the laboratory to clinical applications requires strong interdisciplinary collaborations. Bringing together experts in medicinal chemistry, pharmacology, biology, and clinical medicine is crucial for successful translational research. nih.gov Chemists can focus on synthesizing novel derivatives with improved properties, while biologists and pharmacologists can investigate their efficacy and mechanism of action in preclinical models. nih.gov Further collaboration with clinicians is necessary to design and conduct clinical trials to evaluate the safety and efficacy of promising lead compounds in patients. These collaborations are vital for overcoming the challenges of drug development and for ensuring that promising research findings are translated into new therapies. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-7-methyl-1H-indazole, and what are their key reaction conditions?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols. A representative approach (adapted from indazole derivatives in the literature) includes:

- Friedel-Crafts acylation : Starting with halogenated benzoic acids, conversion to acid chlorides (e.g., using SOCl₂), followed by acylation of aromatic substrates (e.g., 1,2-dichlorobenzene) in the presence of AlCl₃ .

- Cyclization with hydrazine : Heating the intermediate ketone with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core. Chlorine substitution can occur during this step .

- Functional group modification : Reduction of nitro groups (if present) using hydrazine hydrate and Raney nickel in isopropanol/DMF .

Q. Key Considerations :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Focus on aromatic proton signals (δ 7.0–8.5 ppm) and methyl group singlet (~δ 2.5 ppm). Coupling patterns confirm substitution positions .

- ¹³C NMR : Identify carbonyl (if present) and quaternary carbons in the indazole ring .

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., Cl and CH₃ positions). Use software like WinGX/ORTEP for structure refinement .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine (³⁵Cl/³⁷Cl) .

Data Validation : Cross-reference spectral data with structurally similar indazoles (e.g., 7-nitroindazole in ) to confirm assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer : Contradictions often arise from variations in:

- Assay conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility) .

- Structural analogs : Subtle modifications (e.g., nitro vs. amino groups) drastically alter activity. Compare derivatives like 5-amino-3-(3,4-dichlorophenyl)-1H-indazole () vs. 7-nitroindazole ().

- Target selectivity : Screen against related receptors (e.g., kinases, GPCRs) to identify off-target effects.

Q. Recommendations :

Q. What strategies are recommended for optimizing the synthetic yield of this compound when encountering byproduct formation?

Methodological Answer : Common Byproducts :

- Di-substituted isomers : Result from competing acylation or cyclization pathways.

- N-Oxides : Formed during nitro group reductions.

Q. Optimization Strategies :

- Reaction stoichiometry : Adjust molar ratios of hydrazine hydrate to ketone intermediates (e.g., 1.5–2.0 equivalents) to favor cyclization .

- Catalyst optimization : Test alternatives to Raney nickel (e.g., Pd/C) for milder reduction conditions .

- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate pure product .

Case Study : highlights imidazole-indole hybrids; similar protocols (e.g., column chromatography with ethyl acetate/hexane gradients) can be adapted.

Q. How can computational methods enhance the design of this compound derivatives for targeted drug discovery?

Methodological Answer :

- Molecular docking : Use software like MOE () to predict binding affinities for targets (e.g., kinases, receptors).

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. CH₃) with bioactivity data from .

- ADMET prediction : Assess pharmacokinetic properties (e.g., logP, metabolic stability) early in development .

Validation : Cross-check computational results with experimental crystallography () and NMR data ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.